N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide
Description
N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Properties
Molecular Formula |
C21H21N3O4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H21N3O4S/c1-14-8-9-19(15(2)10-14)24-21(17-12-29(26,27)13-18(17)23-24)22-20(25)11-28-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H,22,25) |
InChI Key |
NANVOGJEUXJJHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the thieno[3,4-c]pyrazole core, followed by functionalization to introduce the phenoxyacetamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The phenoxyacetamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and molecular targets are subjects of ongoing research[7][7].
Comparison with Similar Compounds
Similar Compounds
Eltrombopag: A compound with a similar thieno[3,4-c]pyrazole core, used as a thrombopoietin receptor agonist.
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide: Another related compound with similar structural features.
Uniqueness
N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide is unique due to its specific functional groups and the resulting properties. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
